4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-17(13-7-9-16(10-8-13)23(25)26)20-19-22-21-18(27-19)15-6-5-12-3-1-2-4-14(12)11-15/h5-11H,1-4H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWVLDCERHVJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation or acylation of the oxadiazole ring with a tetrahydronaphthalene derivative.
Nitration: The final step involves the nitration of the benzamide moiety, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 4-amino-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide as a promising anticancer agent. The compound has shown efficacy against several cancer cell lines through mechanisms that involve the inhibition of specific kinases associated with tumor growth.
Case Study: RET Kinase Inhibition
A notable study focused on the structure-activity relationship (SAR) of benzamide derivatives similar to this compound. Compounds containing oxadiazole moieties demonstrated significant inhibition of RET kinase activity in both molecular and cellular assays. This suggests that modifications to the benzamide structure can enhance anticancer properties and may lead to new therapeutic strategies for RET-driven cancers .
Antimicrobial Properties
The compound's structural characteristics also lend themselves to antimicrobial applications. Research indicates that derivatives of benzamides can exhibit potent antibacterial and antifungal activities.
Example: Antimicrobial Testing
In a comparative study involving various benzamide derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity attributed to the presence of the nitro group and oxadiazole ring .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make this compound beneficial in treating neurodegenerative diseases.
Research Findings
In preclinical models of neurodegeneration, similar compounds have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This action is believed to be mediated by the modulation of signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of 4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Halogen Substituents : Bromo (7) and chloro (15) analogs exhibit moderate to high yields (50–57%), suggesting stability during synthesis.
- Alkoxy Groups : Methoxy-substituted compound 12 achieves the highest yield (58%) in its series, likely due to the electron-donating nature of OCH₃ facilitating reaction kinetics .
- Fluorinated Groups : Fluoromethyl (13) and trifluoromethyl (6) substituents result in lower yields (15–28%), possibly due to steric or electronic hindrance during coupling .
- Nitro Group : While explicit data for the target compound is unavailable, nitro-substituted analogs in other studies (e.g., ) often exhibit lower synthetic yields due to the nitro group’s strong electron-withdrawing effects, which may destabilize intermediates .
Electronic Effects
Purity and Analytical Characterization
All analogs were characterized via $^1$H NMR, $^13$C NMR, and mass spectrometry, with HPLC purity exceeding 95% in most cases.
Biological Activity
4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted structure and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a nitro group , a tetrahydronaphthalenyl moiety , and an oxadiazole ring , which contribute to its biological properties. The presence of these functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18N4O4 |
| Molecular Weight | 342.35 g/mol |
| CAS Number | Not available in the sources |
The mechanism of action involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components. The oxadiazole and tetrahydronaphthalenyl moieties enhance binding to specific enzymes or receptors, modulating their activity and influencing various cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, related compounds such as N-(1,3,4-Oxadiazol-2-yl)benzamides have shown potent activity against Neisseria gonorrhoeae and other Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . This suggests that similar derivatives may exhibit comparable antimicrobial effects.
Anticancer Potential
Research indicates that compounds with oxadiazole structures can exhibit anticancer properties. For example, studies have shown that certain oxadiazole derivatives demonstrate significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance cytotoxic activity.
Insecticidal Activity
A series of benzamides substituted with oxadiazole have been tested for insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. Some compounds exhibited lethal activities at concentrations as low as 500 mg/L . This highlights the potential use of such compounds in agricultural applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of novel N-(1,3,4-Oxadiazol-2-yl)benzamides against N. gonorrhoeae. Results indicated that these compounds were highly effective with low MIC values and good tolerability in human cell lines .
- Cytotoxicity Assays : Another investigation into the cytotoxicity of oxadiazole derivatives found that specific modifications led to enhanced activity against cancer cells. Compounds were assessed using standard cytotoxicity assays where IC50 values were determined .
- Insecticidal Tests : Research on insecticidal properties showed that certain oxadiazole-benzamide derivatives had significant lethal effects on agricultural pests, suggesting their potential as eco-friendly pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
